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Compound of Interest

Compound Name: 4-Dodecanol

Cat. No.: B156585

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-dodecanol, a secondary alcohol with applications in various scientific domains. This
document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data in a structured format, supplemented with detailed experimental protocols and a
visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-dodecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental *H and 3C NMR spectra for 4-dodecanol are not readily available
in public spectral databases, the expected chemical shifts can be predicted based on the
analysis of similar secondary alcohols.[1][2][3][4][5][6]

Table 1: Predicted *H NMR Spectroscopic Data for 4-Dodecanol
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Predicted Chemical Shift

Protons Predicted Multiplicity
(ppm)

-OH ~1.0-5.0 Broad Singlet

H-4 (CH-OH) ~3.4-3.8 Multiplet

H-3, H-5 (-CH2-) ~1.4-1.6 Multiplet

-(CH2)7- ~1.2-1.4 Multiplet

H-1, H-12 (-CHs) ~0.8-1.0 Triplet

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Dodecanol

Carbon Atom

Predicted Chemical Shift (ppm)

C-4 (CH-OH) ~65 - 75
C-3,C-5 ~35 - 45
C-2,C-6 ~25 - 35
C-7to C-11 ~22 - 32
C-1,C-12 ~14

Infrared (IR) Spectroscopy

The infrared spectrum of 4-dodecanol exhibits characteristic absorption bands corresponding

to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for 4-Dodecanol
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Wavenumber (cm~?)

Intensity

Assignment

~3369

Strong, Broad

O-H stretch (hydrogen-

bonded)
~2925, 2854 Strong C-H stretch (alkane)
~1465 Medium C-H bend (alkane)
1057 Medium C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-dodecanol shows a characteristic fragmentation

pattern for a secondary alcohol.[7]

Table 4: Mass Spectrometry (MS) Data for 4-Dodecanol

m/z Relative Intensity (%) Putative Fragment
43 100.0 [C3H7]*

57 85.0 [CaHo]*

71 55.0 [CsH11]*

85 30.0 [CeHu3]*

59 25.0 [CH(OH)CH2CHs]*
101 10.0 [M - CeHas]*

143 5.0 [M - CsH7]*

186 <1 [M]* (Molecular lon)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4-dodecanol (typically 5-25 mg) is dissolved in a deuterated
solvent (e.g., CDCIs, 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), may be added for chemical shift calibration.

IH NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz
spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. For signal enhancement, 16 to 64 scans are
typically co-added.

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often
with a proton decoupler to simplify the spectrum to single lines for each unique carbon atom. A
wider spectral width is used compared to *H NMR. Due to the low natural abundance of 13C, a
larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds)
are often necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 4-dodecanol, a thin film can be prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used,
where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean KBr plates or ATR crystal is first collected.
The sample is then scanned, typically over the range of 4000 to 400 cm~1. To improve the
signal-to-noise ratio, 16 to 32 scans are commonly co-added at a resolution of 4 cm~1.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like 4-dodecanol, the sample can be introduced
into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection
using a heated probe.
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lonization: Electron lonization (EI) is a common method for analyzing such compounds. In the
ion source, the sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector
then records the abundance of each ion.

Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-dodecanol.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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